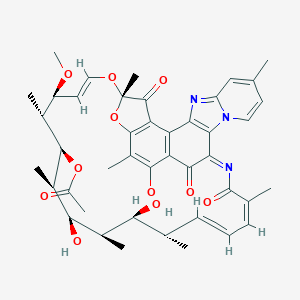

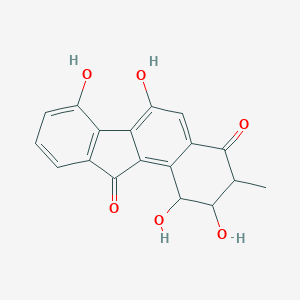

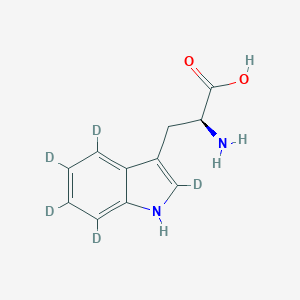

![molecular formula C14H16N2O2 B138697 3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile CAS No. 494772-88-2](/img/structure/B138697.png)

3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile

Descripción general

Descripción

The compound 3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile is a chemical entity that features a morpholine ring, which is a common pharmacophore in medicinal chemistry due to its ability to form key hydrogen bonding interactions and convey selectivity in kinase inhibition . Morpholine derivatives are often explored for their potential in creating biologically active compounds, including those with antimicrobial properties and as intermediates in the synthesis of anticancer agents .

Synthesis Analysis

The synthesis of morpholine-containing compounds can involve various strategies, including base-catalyzed condensation reactions , oxidative cyclizations mediated by manganese(III) acetate , and transamination processes . For instance, the synthesis of 3-(2-morpholinoquinolin-3-yl)propanenitrile derivatives involves a condensation reaction followed by a regiospecific reduction . Similarly, the synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, an important intermediate for biologically active compounds, is achieved through a multi-step process including rearrangement, condensation, and nucleophilic substitution reactions .

Molecular Structure Analysis

The molecular structure of morpholine derivatives can be elucidated using various spectroscopic techniques such as UV, FT-IR, 1H, and 13C NMR spectroscopy . Additionally, X-ray diffraction studies can provide detailed insights into the crystal structure of these compounds . Density functional theory (DFT) calculations, including the Atoms in Molecules (AIM) approach, can be used to analyze intermolecular interactions and predict properties such as polarizability and hyperpolarizability, which are indicative of nonlinear optical (NLO) properties .

Chemical Reactions Analysis

Morpholine derivatives can undergo a range of chemical reactions, including oxidative cyclizations to form heterocyclic compounds such as dihydrofuran carbonitriles and transamination to yield thioxopropanenitrile and thioxopropanethioamide derivatives . These reactions can lead to the formation of various compounds with potential pharmacological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives, such as their thermal behavior and nonlinear optical properties, can be studied through computational methods. DFT calculations can provide values for heat capacity, entropy, and enthalpy change at various temperatures . The electronic properties, such as the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), electronegativity, and electrophilicity indices, can also be computed to understand the reactivity of these molecules .

Aplicaciones Científicas De Investigación

-

Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one :

-

2-Dimethylamino-2-(4-methylbenzyl)-1-(4-morpholin-4-yl-phenyl) :

-

- Application: Morpholine is an organic chemical compound having the chemical formula O(C H 2 CH 2) 2 NH. This heterocycle features both amine and ether functional groups .

- Method: Treating morpholine with hydrochloric acid makes the salt morpholinium chloride .

- Results: It is a colorless liquid with a weak, ammonia- or fish-like odor .

-

1-[4-(Morpholin-4-ylmethyl)phenyl]methanamine :

- Application: 1-[4-(Morpholin-4-ylmethyl)phenyl]methanamine is a white crystalline solid, soluble in common organic solvents, such as ethanol and dichloromethane .

- Method: The specific synthesis method is not mentioned in the source .

- Results: The results or outcomes of using this compound are not specified in the source .

-

N2-(6-Amino-hexyl)-9-cyclopentyl-N6-(4-morpholin-4-ylmethylphenyl)-9H-purine-2,6-diamine :

-

1-[4-(Morpholin-4-ylmethyl)phenyl]methanamine :

- Application: 1-[4-(Morpholin-4-ylmethyl)phenyl]methanamine is a white crystalline solid, soluble in common organic solvents, such as ethanol and dichloromethane .

- Method: The specific synthesis method is not mentioned in the source .

- Results: The results or outcomes of using this compound are not specified in the source .

Safety And Hazards

Propiedades

IUPAC Name |

3-[4-(morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c15-6-5-14(17)13-3-1-12(2-4-13)11-16-7-9-18-10-8-16/h1-4H,5,7-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHCJOBZGEGPAPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=C(C=C2)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40620009 | |

| Record name | 3-{4-[(Morpholin-4-yl)methyl]phenyl}-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile | |

CAS RN |

494772-88-2 | |

| Record name | 4-(4-Morpholinylmethyl)-β-oxobenzenepropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=494772-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-{4-[(Morpholin-4-yl)methyl]phenyl}-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

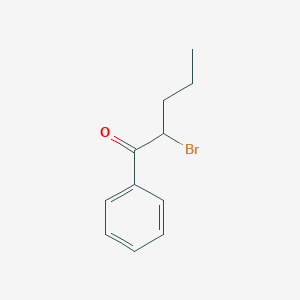

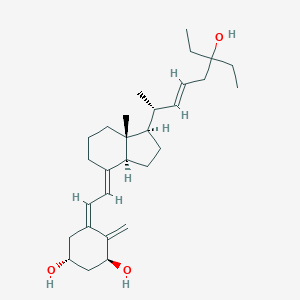

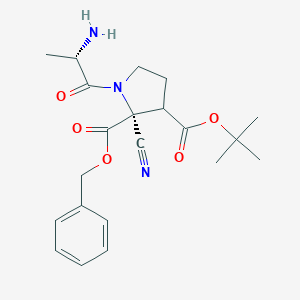

![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B138631.png)

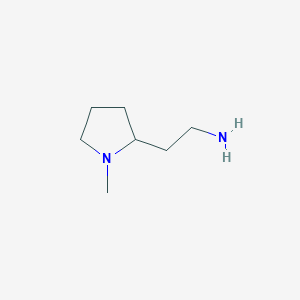

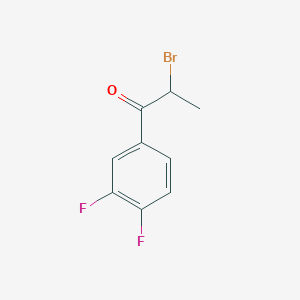

![5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione](/img/structure/B138639.png)

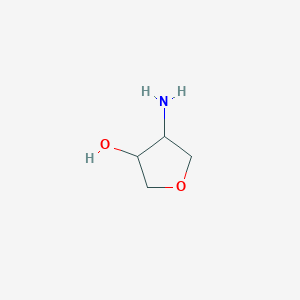

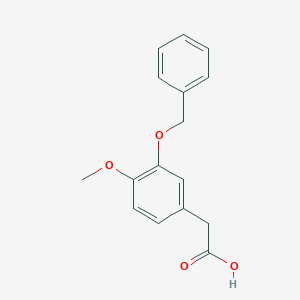

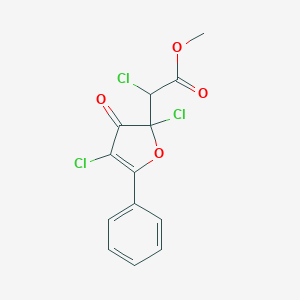

![3-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B138643.png)